

Ambuside: A Comprehensive Physicochemical Profile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **Ambuside**, a sulfonamide-based diuretic. The information presented herein is intended to support research, development, and formulation activities by providing a consolidated resource of its fundamental chemical and physical characteristics.

Core Physicochemical Properties

Ambuside is a diuretic agent structurally similar to thiazide-type diuretics.[1] A comprehensive summary of its key physicochemical properties is provided below.



Property	Value	Source
IUPAC Name	4-chloro-6-[[(E)-3-oxobut-1- enyl]amino]-1-N-prop-2- enylbenzene-1,3- disulfonamide	[1]
Chemical Formula	C13H16CIN3O5S2	[1]
Molecular Weight	393.9 g/mol	[1]
Melting Point	205-207 °C	[2]
Boiling Point	607.4 °C at 760 mmHg	
logP (XLogP3-AA)	1.1	[1]
CAS Number	3754-19-6	
Synonyms	RMI-83047, EX-4810, Hydrion, Novohydrin	[1]

Note: Specific experimental data for water solubility and pKa of **Ambuside** are not readily available in publicly accessible literature. However, as a sulfonamide, its solubility is expected to be influenced by pH.

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are crucial for standardized and reproducible results. Below are generalized experimental protocols relevant to the properties of solid compounds like **Ambuside**.

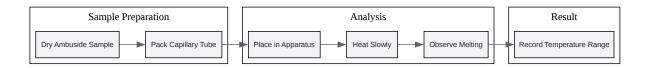
Melting Point Determination (Capillary Method)

The melting point of a solid can be determined with a high degree of accuracy using the capillary method.[3]

 Sample Preparation: A small amount of the dry, powdered **Ambuside** is packed into a thinwalled capillary tube, sealed at one end, to a height of 2-3 mm.[4]



- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensor.[5][6]
- Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[5]
- Data Recording: The temperature at which the first drop of liquid appears (onset of melting)
 and the temperature at which the entire solid has transitioned to a liquid (completion of
 melting) are recorded. This range is reported as the melting point.[3]



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General workflow for melting point determination.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is experimentally determined using the shake-flask method, which involves partitioning a solute between two immiscible liquid phases, typically n-octanol and water.[7]

- Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are presaturated with each other.
- Partitioning: A known amount of **Ambuside** is dissolved in one of the phases (usually the
 one in which it is more soluble). The two phases are then combined in a flask and shaken
 vigorously to allow for the compound to partition between the two layers until equilibrium is
 reached.
- Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

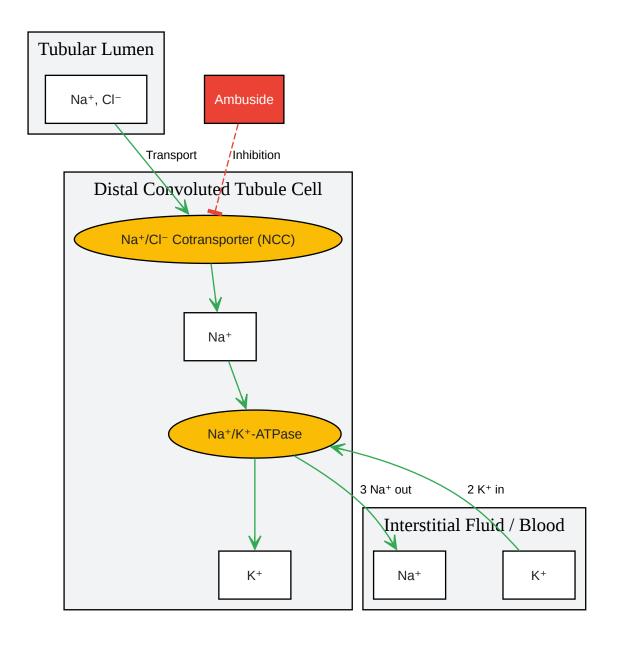


- Concentration Analysis: The concentration of **Ambuside** in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Signaling Pathway

Ambuside is described as being structurally and functionally similar to thiazide-type diuretics. [1] Thiazide diuretics exert their effects by inhibiting the Na⁺/Cl⁻ cotransporter (NCC) in the distal convoluted tubule of the nephron in the kidney.[8][9][10][11] This inhibition leads to a decrease in sodium and chloride reabsorption, resulting in increased excretion of water and electrolytes.





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Proposed mechanism of action for Ambuside.

The diagram above illustrates the proposed mechanism of action for **Ambuside**, based on its similarity to thiazide diuretics. By inhibiting the Na⁺/Cl⁻ cotransporter, **Ambuside** is expected to reduce the reabsorption of sodium and chloride from the tubular lumen into the epithelial cells of the distal convoluted tubule. This leads to an increase in the excretion of these ions and, consequently, water, producing a diuretic effect.



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